Superior In Vitro Cytotoxicity in HCT-116 Colorectal Cancer Cells
In a head-to-head comparison of eleven 7-substituted analogs, 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one (Compound 1) displayed the highest cytotoxic activity against HCT-116 human colorectal carcinoma cells, outperforming all other derivatives, most of which showed weak to moderate activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 49.35 ± 2.685 µM |
| Comparator Or Baseline | In-class analogs (Compounds 2-11) with varied C7 substituents (weak to moderate activity) |
| Quantified Difference | Compound 1 was identified as the most effective analog; other compounds exhibited significantly lower potency, with IC50 values > 100 µM or no significant inhibition at tested concentrations [1]. |
| Conditions | MTT cell viability assay, HCT-116 human colorectal carcinoma cell line, 48-hour treatment [1]. |
Why This Matters
This quantifies the compound's unique cytotoxic profile within its analog series, making it the logical choice for lead optimization programs targeting colorectal cancer pathways.
- [1] Zeiz A, et al. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. Bioimpacts. 2024;14(2):27688. View Source
